molecular formula C14H16N4O2S B2921755 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide CAS No. 1797320-59-2

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2921755
CAS No.: 1797320-59-2
M. Wt: 304.37
InChI Key: XTONBSUYCQYMFV-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, pyrrolidine, and oxazole moieties

Properties

IUPAC Name

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(11-7-12(20-17-11)9-1-2-9)16-10-3-5-18(8-10)14-15-4-6-21-14/h4,6-7,9-10H,1-3,5,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTONBSUYCQYMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled with the oxazole moiety under specific conditions. Common reagents used in these reactions include cyclopropylamine, thiazole derivatives, and oxazole carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include inhibition of microbial growth or reduction of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of multiple heterocyclic moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₄H₁₆N₄O₂S
Molecular Weight 304.37 g/mol
CAS Number 1797320-59-2

The structure features a unique combination of a cyclopropyl group, thiazole ring, pyrrolidine ring, and an oxazole moiety, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrrolidine Group : This step often utilizes nucleophilic substitution methods.
  • Final Assembly : The complete structure is formed by coupling the oxazole and carboxamide functionalities.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit notable antimicrobial activities. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against these pathogens .
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A4.695.64
Compound B8.3313.40
Reference Drug (Amoxicillin)<1<1

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against strains like Candida albicans. The MIC values for related compounds suggest a promising antifungal profile:

CompoundMIC (µg/mL) against C. albicans
Compound C16.69
Compound D22.9

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The thiazole ring may interact with specific enzymes or receptors, modulating their activity.
  • Binding Affinity : The pyrrolidine component enhances binding affinity to target sites, potentially increasing efficacy.

Research suggests that the oxazole moiety plays a crucial role in stabilizing the overall structure and enhancing bioactivity.

Case Studies and Research Findings

A notable study evaluated various oxazole derivatives for their biological activity. The findings indicated that compounds structurally related to this compound exhibited significant antiproliferative effects against human tumor cell lines .

Summary of Findings

The following table summarizes key findings from various studies on similar compounds:

Study ReferenceTarget Organism/Cell LineActivity Observed
S. aureus, E. coliAntibacterial activity
C. albicansAntifungal activity
Human tumor cell linesAntiproliferative activity

Q & A

Basic: What are the common synthetic strategies for preparing 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates. For example:

  • Oxazole ring formation : Cyclization of precursors like α-bromo ketones or nitriles under acidic conditions.
  • Pyrrolidine-thiazole intermediate : Synthesized via condensation of thiazole derivatives with pyrrolidine precursors, often using hydrazine or thiourea derivatives.
  • Coupling reaction : The oxazole and pyrrolidine-thiazole intermediates are coupled using carbodiimide-based reagents (e.g., EDC or DCC) in solvents like DMF or THF under inert atmospheres .
    Critical parameters include temperature control (e.g., 0–60°C), catalyst selection (e.g., K₂CO₃ for deprotonation), and purification via column chromatography .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxazole and thiazole rings. For example, oxazole protons typically resonate at δ 8.1–8.3 ppm, while thiazole protons appear at δ 7.5–7.8 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and confirms cyclopropane geometry. A reported analogue (5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) showed bond angles of 112.3° for the oxazole ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₉N₅O₂S: 358.1284) .

Advanced: How can researchers optimize the coupling reaction yield between oxazole and pyrrolidine-thiazole intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
  • Catalyst screening : Test coupling agents like HATU or PyBOP for improved efficiency over traditional EDC.
  • Temperature gradients : Gradual heating (e.g., 25°C to 50°C) reduces side reactions. A study on similar triazole derivatives achieved 85% yield at 40°C .
  • In situ monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion .

Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?

  • Dose-response profiling : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
  • Target validation : Use genetic knockout models (e.g., CRISPR/Cas9) to confirm specificity toward bacterial enzymes (e.g., dihydrofolate reductase) versus mammalian homologs.
  • Structural analogs : Compare activity of derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate pharmacophore contributions. A study on imidazo[1,2-b]pyridazine derivatives showed cyclopropane enhanced membrane permeability .
  • Assay reproducibility : Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

  • Enzyme inhibition assays : Test against bacterial targets (e.g., DNA gyrase) using fluorogenic substrates.
  • Cell viability assays : Use mammalian cell lines (e.g., HEK293) to assess cytotoxicity (CC₅₀) and selectivity indices.
  • Microbial growth inhibition : Conduct broth microdilution assays (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can computational methods aid in rational design of derivatives with improved pharmacokinetics?

  • Molecular docking : Screen derivatives against target proteins (e.g., PDB ID 38P) to predict binding affinities. A study on triazine-carboxamides used Glide SP scoring for lead optimization .
  • ADMET prediction : Tools like SwissADME estimate logP (target <3), solubility (ESOL >−4), and CYP450 inhibition.
  • QM/MM simulations : Model cyclopropane ring strain effects on reactivity and metabolic stability .

Basic: What are critical controls for ensuring reproducibility in synthetic protocols?

  • Negative controls : Omit catalysts or reagents to confirm reaction necessity (e.g., no coupling without EDC).
  • Isotopic labeling : Use ¹³C-labeled starting materials to trace reaction pathways.
  • Reagent purity : Validate anhydrous solvents via Karl Fischer titration (<50 ppm H₂O) .

Advanced: How can researchers address stability issues during storage or biological assays?

  • Lyophilization : Store the compound as a lyophilized powder under argon at −80°C to prevent hydrolysis.
  • pH stability profiling : Test degradation rates in buffers (pH 4–9) to identify optimal handling conditions.
  • Light sensitivity : Use amber vials if thiazole or oxazole moieties show UV-induced degradation .

Basic: What are key considerations for designing SAR (Structure-Activity Relationship) studies?

  • Core modifications : Vary substituents on the cyclopropane, oxazole, and thiazole rings.
  • Bioisosteric replacements : Substitute thiazole with isoxazole or pyridine to assess electronic effects.
  • Pharmacokinetic markers : Measure logD, plasma protein binding, and metabolic half-life in microsomes .

Advanced: How can metabolomic profiling elucidate off-target effects in complex biological systems?

  • Untargeted LC-MS/MS : Identify unexpected metabolites (e.g., glutathione adducts from thiazole oxidation).
  • Pathway analysis : Use tools like MetaboAnalyst to map altered pathways (e.g., purine metabolism) in treated cells .
  • Isotope tracing : Track ¹³C-labeled compound distribution in cellular compartments .

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